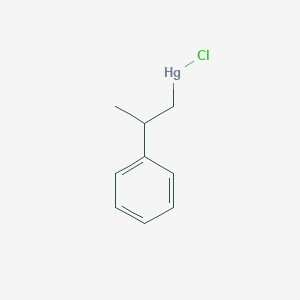
Chloro(2-phenylpropyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 146224 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has been studied for its effects on biological systems and its potential therapeutic uses.
Chemical Reactions Analysis
NSC 146224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of NSC 146224 while exhibiting different chemical properties.
Scientific Research Applications
NSC 146224 has been extensively studied for its applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, NSC 146224 has potential therapeutic applications, particularly in the treatment of certain diseases. Its unique properties make it a valuable tool in both basic and applied research.
Mechanism of Action
The mechanism of action of NSC 146224 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic outcomes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
NSC 146224 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or those that exhibit similar biological activities. By comparing NSC 146224 with these compounds, researchers can better understand its distinct properties and potential advantages in various applications.
Conclusion
NSC 146224 is a compound with significant potential in scientific research and therapeutic applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in multiple fields. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new insights and applications for this compound.
Properties
CAS No. |
27190-78-9 |
|---|---|
Molecular Formula |
C9H11ClHg |
Molecular Weight |
355.23 g/mol |
IUPAC Name |
chloro(2-phenylpropyl)mercury |
InChI |
InChI=1S/C9H11.ClH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
UTNWYEYJPHCSBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[Hg]Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















